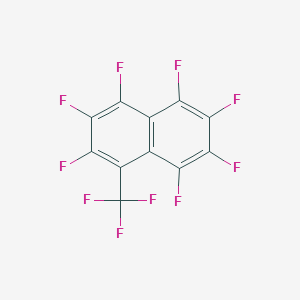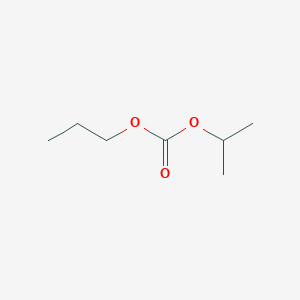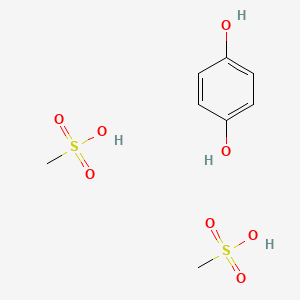![molecular formula C18H18O2S2 B14292812 Benzene, [[1-methylene-2-(phenylsulfonyl)-4-pentenyl]thio]- CAS No. 113881-70-2](/img/structure/B14292812.png)
Benzene, [[1-methylene-2-(phenylsulfonyl)-4-pentenyl]thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, [[1-methylene-2-(phenylsulfonyl)-4-pentenyl]thio]-: is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a methylene group, a phenylsulfonyl group, and a thioether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [[1-methylene-2-(phenylsulfonyl)-4-pentenyl]thio]- typically involves multiple steps. One common route includes the following steps:
Formation of the Benzene Ring: The benzene ring can be synthesized through various methods, including the decarboxylation of aromatic acids or the cyclization of aliphatic compounds.
Introduction of the Methylene Group: The methylene group can be introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with a methylene chloride in the presence of a Lewis acid catalyst.
Addition of the Phenylsulfonyl Group: The phenylsulfonyl group can be added through a sulfonation reaction, where benzene reacts with sulfur trioxide or chlorosulfonic acid.
Formation of the Thioether Linkage: The thioether linkage can be formed by reacting the intermediate compound with a thiol under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the thioether linkage is oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phenylsulfonyl group to a phenyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid), alkyl halides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Phenyl derivatives.
Substitution: Halogenated, nitrated, or alkylated benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology:
Bioconjugation: The thioether linkage can be used to attach biomolecules to surfaces or other molecules, aiding in the study of biological processes.
Medicine:
Drug Development: The compound’s unique structure can be explored for potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry:
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Polymer Production: The compound can be used to modify polymers, improving their performance in various applications.
Mecanismo De Acción
The mechanism of action of Benzene, [[1-methylene-2-(phenylsulfonyl)-4-pentenyl]thio]- involves its interaction with molecular targets through its functional groups. The benzene ring can participate in π-π stacking interactions, while the thioether linkage can form covalent bonds with nucleophiles. The phenylsulfonyl group can engage in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Benzene: A simple aromatic compound with a similar benzene ring structure.
Phenylsulfonyl Benzene: Contains a phenylsulfonyl group attached to the benzene ring.
Thioether Benzene: Features a thioether linkage attached to the benzene ring.
Uniqueness: Benzene, [[1-methylene-2-(phenylsulfonyl)-4-pentenyl]thio]- is unique due to the combination of its functional groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
113881-70-2 |
|---|---|
Fórmula molecular |
C18H18O2S2 |
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
3-(benzenesulfonyl)hexa-1,5-dien-2-ylsulfanylbenzene |
InChI |
InChI=1S/C18H18O2S2/c1-3-10-18(15(2)21-16-11-6-4-7-12-16)22(19,20)17-13-8-5-9-14-17/h3-9,11-14,18H,1-2,10H2 |
Clave InChI |
IDMLUASYGLYQSC-UHFFFAOYSA-N |
SMILES canónico |
C=CCC(C(=C)SC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-{2-[(2-Heptylundecyl)oxy]ethoxy}ethoxy)propan-1-amine](/img/structure/B14292732.png)
![2,2-Dichloro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14292749.png)

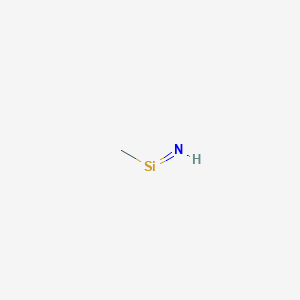
![3-[Acetyl(phenyl)amino]-2-methylpropanoic acid](/img/structure/B14292755.png)
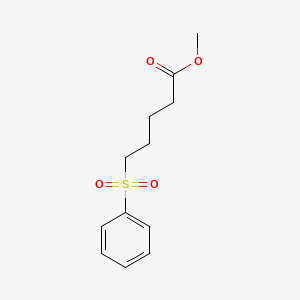
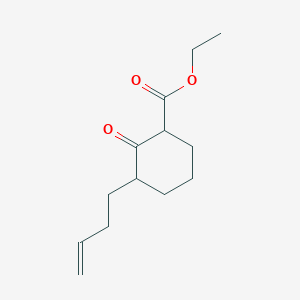
![N-[(4-Chlorophenyl)carbamoyl]ethanethioamide](/img/structure/B14292764.png)

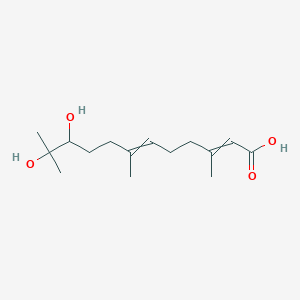
![1,2-Bis[methyl(sulfamoyl)amino]ethane](/img/structure/B14292787.png)
